molecular formula C18H20N4O2 B2402677 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea CAS No. 941988-79-0

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea

Cat. No.: B2402677
CAS No.: 941988-79-0
M. Wt: 324.384
InChI Key: RODSFGJOCFQFQG-UHFFFAOYSA-N
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Description

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an indole ring, a pyridine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea typically involves the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The indole derivative is then alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Pyridine Derivative: The pyridine ring is synthesized through a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-ketoester, and ammonia.

    Coupling of Indole and Pyridine Derivatives: The indole and pyridine derivatives are coupled using a urea-forming reagent such as phosgene or triphosgene under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted indole or pyridine derivatives.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)amine: Similar structure but with an amine group instead of a urea moiety.

    1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.

Uniqueness

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea is unique due to its specific combination of an indole ring, a pyridine ring, and a urea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(6-methylpyridin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-13-6-5-9-17(19-13)21-18(23)20-15-12-22(10-11-24-2)16-8-4-3-7-14(15)16/h3-9,12H,10-11H2,1-2H3,(H2,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODSFGJOCFQFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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